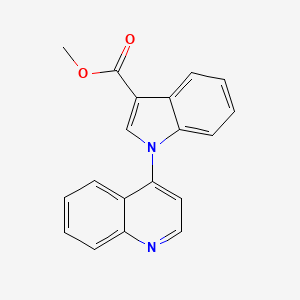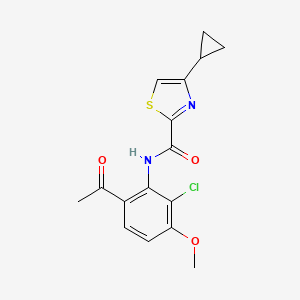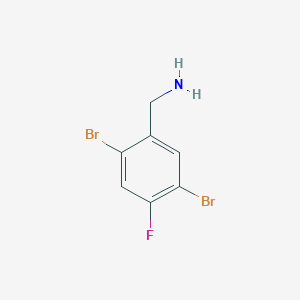
Morpholine, 4-(4-bromo-3-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(4-bromo-3-methoxyphenyl)- is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of morpholine, where the morpholine ring is substituted with a 4-bromo-3-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(4-bromo-3-methoxyphenyl)- typically involves the reaction of 4-bromo-3-methoxyaniline with morpholine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of Morpholine, 4-(4-bromo-3-methoxyphenyl)- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors may be employed to enhance production rates and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-(4-bromo-3-methoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include amines or other reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Morpholine, 4-(4-bromo-3-methoxyphenyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-(4-bromo-3-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The morpholine ring provides structural stability and enhances the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)morpholine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-(3-Methoxyphenyl)morpholine: Lacks the bromine atom, affecting its binding affinity and biological activity.
4-(4-Chloro-3-methoxyphenyl)morpholine:
Uniqueness
Morpholine, 4-(4-bromo-3-methoxyphenyl)- is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
221360-89-0 |
|---|---|
Fórmula molecular |
C11H14BrNO2 |
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
4-(4-bromo-3-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-11-8-9(2-3-10(11)12)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3 |
Clave InChI |
XCUWWGSBEROVAG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N2CCOCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(1H-Imidazol-1-yl)propyl]aniline](/img/structure/B8655443.png)






![(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B8655486.png)
![tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate](/img/structure/B8655505.png)
![5-Acetyl-2-aminothieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B8655506.png)



